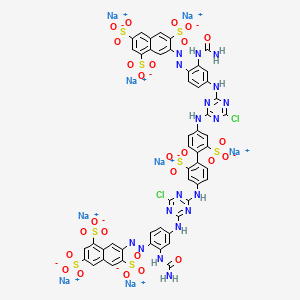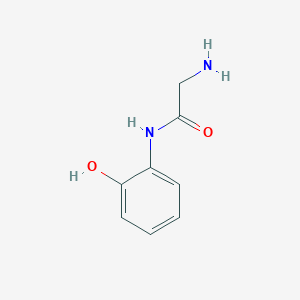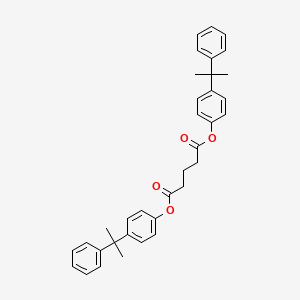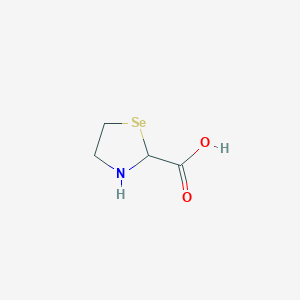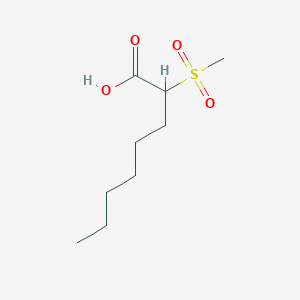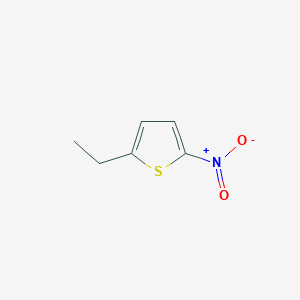
2-Ethyl-5-nitrothiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-5-nitrothiophene is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered aromatic rings containing one sulfur atom. The presence of the nitro group at the 5-position and the ethyl group at the 2-position makes this compound particularly interesting for various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-5-nitrothiophene typically involves nitration of 2-ethylthiophene. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions need to be carefully controlled to ensure the selective nitration at the 5-position.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of catalysts and advanced separation techniques can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-Ethyl-5-nitrothiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Reagents like halogens, alkyl halides, and strong bases.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiophenes depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Ethyl-5-nitrothiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of advanced materials, including organic semiconductors and corrosion inhibitors
Mecanismo De Acción
The mechanism of action of 2-Ethyl-5-nitrothiophene depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The sulfur atom in the thiophene ring can also participate in various biochemical pathways .
Comparación Con Compuestos Similares
- 2-Methyl-5-nitrothiophene
- 2-Butyl-5-nitrothiophene
- 2-Octyl-5-nitrothiophene
Comparison: 2-Ethyl-5-nitrothiophene is unique due to its specific substitution pattern, which can influence its reactivity and applications. Compared to other similar compounds, it may offer distinct advantages in terms of solubility, stability, and biological activity .
Propiedades
Número CAS |
65967-46-6 |
|---|---|
Fórmula molecular |
C6H7NO2S |
Peso molecular |
157.19 g/mol |
Nombre IUPAC |
2-ethyl-5-nitrothiophene |
InChI |
InChI=1S/C6H7NO2S/c1-2-5-3-4-6(10-5)7(8)9/h3-4H,2H2,1H3 |
Clave InChI |
HDPSKNGMKVEYGJ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(S1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


silane](/img/structure/B14479404.png)
![3-Bromo-5-methyl-3-[(trimethylsilyl)methyl]hexan-2-one](/img/structure/B14479405.png)


